REACTION_SMILES
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[CH3:23][NH:24][CH2:25][c:26]1[cH:27][cH:28][cH:29][cH:30][cH:31]1.[F:1][C:2]([c:3]1[n:4][n:5](-[c:12]2[cH:13][cH:14][c:15]([C:16](=[O:17])[OH:18])[cH:19][cH:20]2)[c:6]2[c:11]1[CH2:10][CH2:9][CH2:8][CH2:7]2)([F:21])[F:22]>>[F:1][C:2]([c:3]1[n:4][n:5](-[c:12]2[cH:13][cH:14][c:15]([C:16](=[O:18])[N:24]([CH3:23])[CH2:25][c:26]3[cH:27][cH:28][cH:29][cH:30][cH:31]3)[cH:19][cH:20]2)[c:6]2[c:11]1[CH2:10][CH2:9][CH2:8][CH2:7]2)([F:21])[F:22]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1ccc(-n2nc(C(F)(F)F)c3c2CCCC3)cc1
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Name
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Type
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product
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Smiles
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CN(Cc1ccccc1)C(=O)c1ccc(-n2nc(C(F)(F)F)c3c2CCCC3)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |